molecular formula C16H17N3O2 B5329199 2-({[(4-ethylphenyl)amino]carbonyl}amino)benzamide

2-({[(4-ethylphenyl)amino]carbonyl}amino)benzamide

Cat. No. B5329199
M. Wt: 283.32 g/mol
InChI Key: BYWQZVHLOUARSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(4-ethylphenyl)amino]carbonyl}amino)benzamide, also known as E-64d, is a specific inhibitor of cysteine proteases. It is widely used in scientific research to study the role of cysteine proteases in various biological processes.

Mechanism of Action

2-({[(4-ethylphenyl)amino]carbonyl}amino)benzamide works by irreversibly binding to the active site of cysteine proteases, thereby preventing their activity. This inhibition is specific to cysteine proteases and does not affect other classes of proteases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cysteine proteases in vitro and in vivo. It has also been shown to inhibit the degradation of proteins in lysosomes, leading to the accumulation of undegraded material in these organelles. This compound has also been shown to induce apoptosis in various cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-({[(4-ethylphenyl)amino]carbonyl}amino)benzamide in lab experiments is its specificity for cysteine proteases. This allows researchers to study the effects of inhibiting these enzymes without affecting other classes of proteases. However, this compound is irreversible, which means that its effects cannot be reversed once it has bound to the active site of cysteine proteases. This can make it difficult to study the effects of transient inhibition of these enzymes.

Future Directions

There are many potential future directions for research involving 2-({[(4-ethylphenyl)amino]carbonyl}amino)benzamide. One area of research could be to study the effects of inhibiting cysteine proteases in various disease models, such as cancer or neurodegenerative diseases. Another area of research could be to develop more specific inhibitors of cysteine proteases that can be used to study the effects of individual enzymes. Finally, researchers could investigate the potential use of this compound as a therapeutic agent for diseases involving abnormal cysteine protease activity.

Synthesis Methods

2-({[(4-ethylphenyl)amino]carbonyl}amino)benzamide can be synthesized by reacting 2-nitrobenzoic acid with ethyl 4-aminobenzoate to form 2-(ethoxycarbonyl)benzoic acid. This compound is then reacted with thionyl chloride to form 2-(chlorocarbonyl)benzoic acid. Finally, this compound is reacted with 4-ethylphenylamine to form this compound.

Scientific Research Applications

2-({[(4-ethylphenyl)amino]carbonyl}amino)benzamide is used extensively in scientific research to study the role of cysteine proteases in various biological processes. Cysteine proteases are enzymes that play a crucial role in protein degradation, antigen processing, and apoptosis. This compound is a specific inhibitor of cysteine proteases and can be used to study the effects of inhibiting these enzymes in various biological processes.

properties

IUPAC Name

2-[(4-ethylphenyl)carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-2-11-7-9-12(10-8-11)18-16(21)19-14-6-4-3-5-13(14)15(17)20/h3-10H,2H2,1H3,(H2,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWQZVHLOUARSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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